N-FORMYL-4-PIPECOLINE
Overview
Description
N-FORMYL-4-PIPECOLINE: is a chemical compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-FORMYL-4-PIPECOLINE can be synthesized through the formylation of 4-methylpiperidine. One common method involves the reaction of 4-methylpiperidine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a metal catalyst, to facilitate the formylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of formic acid and 4-methylpiperidine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-FORMYL-4-PIPECOLINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-FORMYL-4-PIPECOLINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-FORMYL-4-PIPECOLINE involves its interaction with specific molecular targets. It can act as a ligand for formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in various cellular processes. Binding to FPRs can modulate inflammatory responses and other cellular pathways .
Comparison with Similar Compounds
N-FORMYLPIPERIDINE: Similar in structure but lacks the methyl group at the 4-position.
4-METHYLPIPERIDINE: Lacks the formyl group.
PIPERIDINE: The parent compound without any substituents
Uniqueness: N-FORMYL-4-PIPECOLINE is unique due to the presence of both the formyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 |
InChI Key |
WCKITLGQGJSRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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